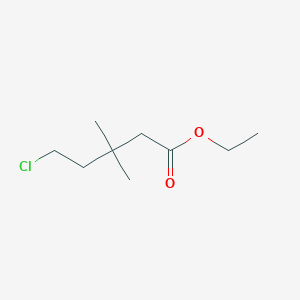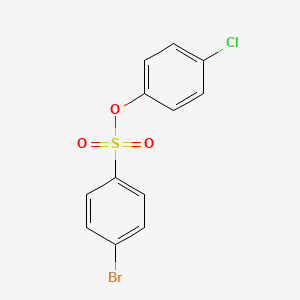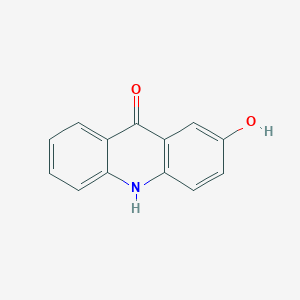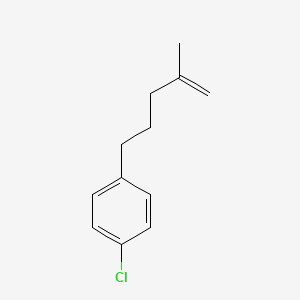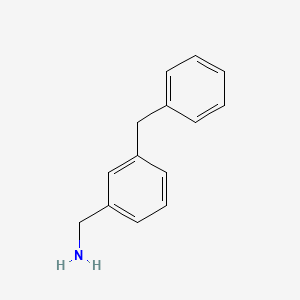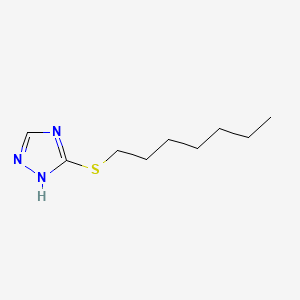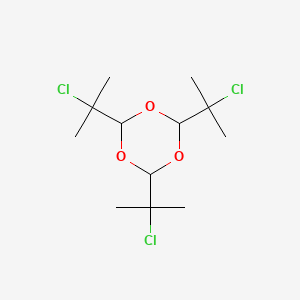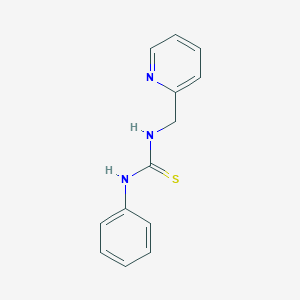
1-Phenyl-3-(pyridin-2-ylmethyl)thiourea
Overview
Description
Scientific Research Applications
Molecular Docking and DNA Binding
- A study on the synthesis, characterization, and molecular docking of 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea revealed its potential in DNA binding and cytotoxicity. The compound showed binding with B-DNA and exhibited significant cytotoxic nature against MCF-7 cell line, highlighting its potential in cancer research and treatment (Mushtaque et al., 2016).
Glucose-6-Phosphatase Inhibition and Antidiabetic Potentials
- Another study explored the in vivo glucose-6-phosphatase inhibitory effects of 1,3-bis(pyridin-2-ylmethyl) thiourea derivatives in Swiss albino mice. The research highlighted the therapeutic potential of these compounds in treating diabetes, demonstrating significant inhibition of enzyme activity and reversing hyperglycemia and hyperlipidemia in diabetic mice (Naz et al., 2020).
Synthesis, Characterization, and Quantum Chemical Analyses
- A study on the synthesis and characterization of 3-(4-methoxyphenyl)-1-(pyridin-2-ylmethyl)thiourea included quantum chemical analyses. This research provides insights into the structural and electronic properties of such compounds, which are crucial for their potential applications in various fields, including pharmaceuticals and materials science (MD Mushtaque et al., 2017).
Antiangiogenesis Evaluation and Molecular Docking Studies
- The synthesis and biological evaluation of novel 1-aryl-3-[(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas as VEGFR-2 tyrosine kinase inhibitors were reported. This research indicates the potential of these compounds in antiangiogenic therapy, particularly in inhibiting Human Umbilical Vein Endothelial Cells (HUVECs) proliferation, migration, and tube formation, suggesting their use in cancer treatment and other angiogenesis-related diseases (Machado et al., 2015).
Synthesis and Antimicrobial Activity
- The synthesis and antimicrobial activity of 6-Methyl-4-(3-Phenyl-Pyridine-4-Yl-Methanone-1-H-Pyrazoyl)-2-Thio-N-Substituted Phenyl Pyrimide-5-Carboxamide were studied, indicating the potential of such compounds in developing new antimicrobial agents (Rathod & Solanki, 2018).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-phenyl-3-(pyridin-2-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3S/c17-13(16-11-6-2-1-3-7-11)15-10-12-8-4-5-9-14-12/h1-9H,10H2,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUKKKCMEOLENT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353225 | |
| Record name | SBB042385 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-(pyridin-2-ylmethyl)thiourea | |
CAS RN |
75160-54-2 | |
| Record name | SBB042385 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


